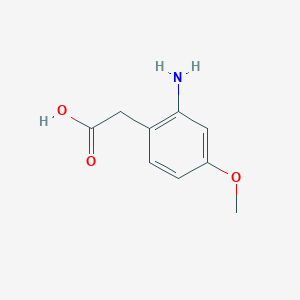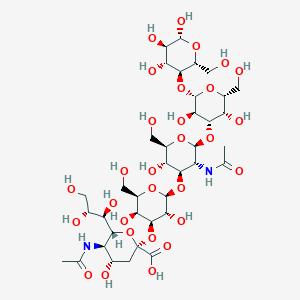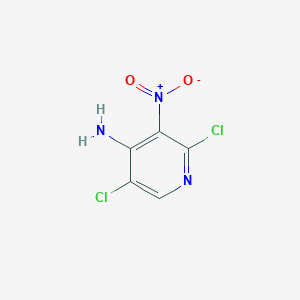
乙酸铊(I) 2-乙基己酯
描述
科学研究应用
Chemistry: Thallium(I) 2-ethylhexanoate is used as a precursor in the synthesis of other thallium compounds and as a reagent in organic synthesis .
Biology and Medicine:
Industry: In the industrial sector, thallium(I) 2-ethylhexanoate is used in the production of superconductors, catalysts, and as an additive in various chemical processes .
生化分析
Biochemical Properties
Thallium(I) 2-ethylhexanoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with metalloproteins and enzymes that contain sulfur groups, as thallium has a high affinity for sulfur . These interactions can lead to the inhibition or activation of enzymatic activities, affecting various biochemical pathways.
Cellular Effects
Thallium(I) 2-ethylhexanoate influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to disrupt cellular processes by binding to key proteins and enzymes, leading to altered cellular functions. For instance, thallium’s interaction with sulfur-containing enzymes can inhibit their activity, resulting in disrupted metabolic processes and altered gene expression .
Molecular Mechanism
The molecular mechanism of Thallium(I) 2-ethylhexanoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thallium ions can replace essential metal ions in enzymes, leading to the inhibition of their activity. This can result in the disruption of metabolic pathways and changes in gene expression, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thallium(I) 2-ethylhexanoate can change over time due to its stability and degradation. Studies have shown that thallium compounds can remain stable for extended periods, but their effects on cellular function can vary depending on the duration of exposure. Long-term exposure to thallium can lead to chronic toxicity, affecting various cellular processes and functions .
Dosage Effects in Animal Models
The effects of Thallium(I) 2-ethylhexanoate vary with different dosages in animal models. At low doses, thallium can cause mild disruptions in cellular functions, while high doses can lead to severe toxicity and adverse effects. Studies have shown that high doses of thallium can cause gastrointestinal irritation, nervous system disorders, and damage to liver, kidney, and other tissues .
Metabolic Pathways
Thallium(I) 2-ethylhexanoate is involved in various metabolic pathways, interacting with enzymes and cofactors. Thallium’s high affinity for sulfur groups allows it to interact with sulfur-containing enzymes, disrupting their activity and affecting metabolic flux. This can lead to altered levels of metabolites and changes in metabolic pathways .
Transport and Distribution
Thallium(I) 2-ethylhexanoate is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Thallium ions can bind to proteins and transporters, facilitating their movement within cells and tissues. This can affect the localization and accumulation of thallium within specific cellular compartments .
Subcellular Localization
The subcellular localization of Thallium(I) 2-ethylhexanoate is influenced by targeting signals and post-translational modifications. Thallium ions can be directed to specific compartments or organelles within the cell, affecting their activity and function. This localization can impact various cellular processes and functions, depending on the specific compartments where thallium accumulates .
准备方法
Synthetic Routes and Reaction Conditions: Thallium(I) 2-ethylhexanoate can be synthesized through the reaction of thallium(I) oxide or thallium(I) hydroxide with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of metal 2-ethylhexanoates, including thallium(I) 2-ethylhexanoate, often involves the reaction of thallium metal with 2-ethylhexanoic acid in the presence of an aliphatic alcohol and an electroconductive additive under the action of an electric current in an electrolyzer .
化学反应分析
Types of Reactions: Thallium(I) 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents.
Reduction: Thallium(III) compounds can be reduced back to thallium(I) using reducing agents such as sodium borohydride.
Substitution: Thallium(I) 2-ethylhexanoate can participate in substitution reactions where the 2-ethylhexanoate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange reactions using various carboxylic acids or other ligands.
Major Products:
Oxidation: Thallium(III) compounds.
Reduction: Thallium(I) compounds.
Substitution: New thallium(I) carboxylates or other thallium(I) complexes.
作用机制
Thallium(I) 2-ethylhexanoate exerts its effects primarily through its interaction with biological molecules. Thallium ions can replace potassium ions in biological systems, disrupting cellular processes such as enzyme activity and ion transport . This disruption can lead to oxidative stress, impaired glutathione metabolism, and interference with DNA synthesis .
相似化合物的比较
- Thallium(I) acetate
- Thallium(I) nitrate
- Thallium(I) sulfate
Comparison: Thallium(I) 2-ethylhexanoate is unique due to its organometallic nature and solubility in organic solvents, which makes it suitable for specific applications in organic synthesis and industrial processes. In contrast, other thallium(I) compounds like thallium(I) acetate, thallium(I) nitrate, and thallium(I) sulfate are more commonly used in aqueous solutions and have different solubility properties .
属性
IUPAC Name |
2-ethylhexanoate;thallium(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.Tl/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZPRDHRMZJQFC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].[Tl+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O2Tl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626831 | |
| Record name | Thallium(1+) 2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210578-56-6 | |
| Record name | Thallium(1+) 2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1612888.png)






![1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B1612898.png)



